molecular formula C8H5Cl3O B2474483 2-chloro-2-(4-chlorophenyl)acetylchloride CAS No. 75188-06-6

2-chloro-2-(4-chlorophenyl)acetylchloride

Cat. No.: B2474483
CAS No.: 75188-06-6
M. Wt: 223.48
InChI Key: DUPFZQIHJGMFCQ-UHFFFAOYSA-N
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Description

The Role of 2-chloro-2-(4-chlorophenyl)acetylchloride as a Reactive Intermediate

This compound is a specific example of an alpha-chloro arylacetyl chloride that functions as a highly reactive intermediate in multistep synthetic pathways. Its structure incorporates two key reactive sites: the electrophilic carbonyl carbon of the acyl chloride and the electrophilic alpha-carbon bearing a chlorine atom. This dual reactivity allows it to participate in a variety of chemical transformations.

The primary role of this compound is to act as an acylating agent, reacting readily with nucleophiles such as alcohols, amines, and thiols. This reaction, a nucleophilic acyl substitution, results in the introduction of the 2-chloro-2-(4-chlorophenyl)acetyl moiety into the target molecule. The presence of the electron-withdrawing 4-chlorophenyl group and the alpha-chloro atom enhances the electrophilicity of the carbonyl carbon, making the acylation process highly efficient. The second reactive site, the alpha-carbon, can undergo nucleophilic substitution (SN2) reactions, where the chlorine atom is displaced by another nucleophile. This bifunctional nature makes it a valuable precursor for synthesizing molecules with significant structural complexity, particularly in the pharmaceutical and agrochemical industries. chemicalbook.com

Table 1: Properties of this compound

Property Value
IUPAC Name 2-chloro-2-(4-chlorophenyl)acetyl chloride
Molecular Formula C₈H₅Cl₃O
Molecular Weight 223.5 g/mol cymitquimica.com
Functional Groups Acyl Chloride, Aryl Halide, Alkyl Halide

| Key Reactive Sites | Carbonyl Carbon, Alpha-Carbon |

Contextualization of Alpha-Halogenated Acyl Halides in Contemporary Organic Chemistry

Alpha-halogenated acyl halides, including compounds like this compound, are cornerstone reagents in modern organic synthesis due to their defined and predictable reactivity. numberanalytics.com Their utility stems from their status as bifunctional electrophiles, enabling sequential or controlled reactions at two distinct positions within the molecule.

The acyl chloride functional group is exceptionally reactive towards a wide range of nucleophiles. taylorandfrancis.com This reactivity facilitates the synthesis of esters, amides, and other carboxylic acid derivatives under mild conditions. taylorandfrancis.com The alpha-halogen provides a second point of reactivity, typically for SN2 displacement reactions. chemicalbook.com This allows for the subsequent introduction of various functional groups, such as azides, cyanides, or thiolates, further elaborating the molecular structure.

The synthesis of alpha-halogenated acyl halides can be achieved through several established methods. A common approach involves the alpha-halogenation of a corresponding carboxylic acid, a reaction known as the Hell-Volhard-Zelinski (HVZ) reaction, followed by the conversion of the resulting alpha-halo acid into the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemistrysteps.comyoutube.com Alternatively, direct chlorination of arylacetyl chlorides can be performed under specific conditions. The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.

The strategic application of these bifunctional building blocks is evident in the synthesis of numerous commercial products. For instance, chloroacetyl chloride, the simplest alpha-chloro acyl chloride, is a crucial intermediate in the production of several widely used herbicides, including alachlor (B1666766) and butachlor. wikipedia.org The principles of its reactivity extend to more complex derivatives like this compound, which are employed to construct the core structures of various pharmacologically active agents and specialty chemicals. ontosight.aiwikipedia.org

Table 2: Reactivity Profile of Alpha-Halogenated Acyl Halides

Reactive Site Type of Reaction Typical Reagents/Nucleophiles Resulting Functional Group
Carbonyl Carbon Nucleophilic Acyl Substitution Alcohols (R-OH), Amines (R-NH₂), Water (H₂O) Ester, Amide, Carboxylic Acid

| Alpha-Carbon | Nucleophilic Substitution (SN2) | Azide (N₃⁻), Cyanide (CN⁻), Thiolates (RS⁻) | Alpha-azide, Alpha-nitrile, Alpha-thioether |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-2-(4-chlorophenyl)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPFZQIHJGMFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 2 4 Chlorophenyl Acetylchloride and Analogues

Synthetic Routes to 2-chloro-2-(4-chlorophenyl)acetylchloride

The preparation of this compound can be approached through several synthetic pathways, primarily differing in the choice of starting material and the sequence of chlorination and acid chloride formation steps.

A prevalent and direct method for synthesizing arylacetyl chlorides involves the treatment of the corresponding carboxylic acid with a chlorinating agent. This approach can be adapted for this compound, typically involving a two-step process: α-chlorination of a 2-(4-chlorophenyl)acetic acid derivative, followed by conversion to the acetyl chloride.

The conversion of the carboxylic acid group to an acetyl chloride is a standard transformation in organic synthesis. Agents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly employed for this purpose. For instance, the synthesis of 4-chlorophenyl acetyl chloride is achieved by refluxing 4-chlorophenylacetic acid with thionyl chloride in a solvent such as benzene (B151609). prepchem.com A similar procedure is used for preparing 2-(3-chlorophenyl)acetyl chloride from 2-(3-chlorophenyl)acetic acid, using thionyl chloride with a catalytic amount of DMF.

A general representation of this conversion is shown below:

Reaction Scheme: Carboxylic Acid to Acetyl Chloride

The key challenge in synthesizing the target compound lies in the selective chlorination at the α-position (the carbon atom adjacent to the carbonyl group). This can be achieved before or after the formation of the acetyl chloride.

One strategy involves the α-chlorination of 2-(4-chlorophenyl)acetic acid itself, followed by reaction with a chlorinating agent like thionyl chloride. Alternatively, an ester derivative of 2-(4-chlorophenyl)acetic acid can undergo α-chlorination, followed by hydrolysis and subsequent conversion to the acetyl chloride. Asymmetric α-chlorination of activated aryl acetic acid esters can be accomplished with high enantioselectivity using isothiourea catalysts under base-free conditions, proceeding through the in situ formation of chiral C1 ammonium (B1175870) enolates. nih.gov

A patent for the preparation of Chlorophacinone describes the conversion of 2-(4-chlorophenyl)phenylacetic acid into its corresponding acid chloride as an intermediate step, demonstrating the feasibility of this transformation on structurally similar molecules. google.com

Table 1: Reagents for Acetyl Chloride Formation from Carboxylic Acids

Reagent Typical Conditions Byproducts
Thionyl Chloride (SOCl₂) Reflux, often with catalytic DMF SO₂, HCl (gaseous)
Oxalyl Chloride ((COCl)₂) Room temperature or gentle heating CO, CO₂, HCl (gaseous)
Phosphorus Pentachloride (PCl₅) Varies POCl₃, HCl
Phosphorus Trichloride (PCl₃) Varies H₃PO₃

Alternative routes to this compound avoid starting with the pre-formed 2-(4-chlorophenyl)acetic acid skeleton. These methods often involve building the molecule through carbon-carbon bond-forming reactions.

One such approach is the Friedel-Crafts acylation. While direct acylation to form the target compound is complex, related structures can be synthesized using this method. For example, phenacyl chloride is synthesized via the Friedel-Crafts acylation of benzene using chloroacetyl chloride and an aluminum chloride catalyst. wikipedia.org A similar strategy could theoretically be envisioned starting from chlorobenzene (B131634) and a suitable C₂ chloro-acylating agent, although regioselectivity and catalyst activity would be significant challenges.

A more versatile method involves the direct, one-step synthesis of α-chloro acetophenones from acid chlorides and aryl precursors. nih.govsigmaaldrich.com This could be adapted to first form 2-chloro-1-(4-chlorophenyl)ethan-1-one (α,4-dichloroacetophenone), which would then require subsequent oxidation and conversion to the acetyl chloride.

Another potential strategy could be derived from the Willgerodt-Kindler reaction. The synthesis of 2-(2-(4-chlorophenyl)phenyl)acetic acid has been achieved starting from o-chloroacetophenone and para-chlorophenol, followed by a reaction with sulfur and morpholine. google.com This demonstrates the construction of a substituted phenylacetic acid from an acetophenone (B1666503) precursor. A similar logic could be applied, starting with 4-chloroacetophenone and introducing the α-chloro substituent at a later stage.

In Situ Generation Techniques for Alpha-Chloro Arylacetyl Chlorides

The high reactivity of α-chloro arylacetyl chlorides makes their isolation and storage challenging. Consequently, techniques for their generation in situ (within the reaction mixture) for immediate use are highly valuable.

One advanced method is the palladium-catalyzed chlorocarbonylation of aryl halides. This process uses an aryl halide as a starting material and butyryl chloride as a source of both carbon monoxide (CO) and a chloride ion. ethz.ch This avoids the need to handle toxic, gaseous CO. The reaction generates an aroyl chloride in situ, which can then be trapped by a variety of nucleophiles. ethz.ch To synthesize an α-chloro derivative, this methodology could potentially be applied to a starting material like 1-chloro-4-(chloromethyl)benzene, although the reaction's compatibility with the benzylic chloride would need to be established.

Another relevant technique is the asymmetric α-chlorination of activated carboxylic acid derivatives, which proceeds through the in situ formation of chiral C1 ammonium enolates. nih.gov These enolates are generated from the reaction of a catalyst with an activated carboxylic acid derivative, such as an ester or an in situ generated anhydride. The resulting enolate then reacts with an electrophilic chlorine source to yield the α-chlorinated product. nih.gov While this research focuses on producing α-chloro esters, the underlying principle of generating a reactive intermediate in situ for α-functionalization is directly applicable.

Table 2: Comparison of Synthetic Approaches

Approach Starting Materials Key Steps Advantages Disadvantages
From Acetic Acid Derivative 2-(4-chlorophenyl)acetic acid, chlorinating agent α-chlorination, conversion to acetyl chloride Direct, utilizes known transformations May require separate steps for chlorination and acid chloride formation
Alternative Precursors Chlorobenzene, acetophenones, etc. C-C bond formation (e.g., Friedel-Crafts), functional group manipulation Builds complexity from simpler materials Can involve more steps, potential for side reactions
In Situ Generation Aryl halides, activated esters Catalytic carbonylation, enolate formation Avoids isolation of reactive intermediate, enhances safety Requires specific catalysts and conditions

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 2 4 Chlorophenyl Acetylchloride

Nucleophilic Acylation Reactions

2-chloro-2-(4-chlorophenyl)acetylchloride is a highly reactive acyl chloride derivative. Its reactivity is primarily centered on the electrophilic carbonyl carbon, which is susceptible to attack by various nucleophiles. The presence of two electron-withdrawing groups (the chlorine atom on the acyl chloride and the chlorine atom on the phenyl ring) enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent. These reactions proceed via the characteristic nucleophilic acyl substitution mechanism, involving the formation of a tetrahedral intermediate that subsequently collapses to expel the chloride leaving group.

The reaction of this compound with primary or secondary amines is a robust method for the synthesis of 2-chloro-2-(4-chlorophenyl)-N-substituted acetamides. This amidation reaction is typically rapid and exothermic. The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acetyl chloride. libretexts.org This is followed by the elimination of a chloride ion and a proton from the nitrogen atom, often facilitated by a second equivalent of the amine or an added base (like triethylamine (B128534) or pyridine) to neutralize the hydrogen chloride byproduct. tandfonline.comresearchgate.net

The synthesis of N-aryl 2-chloroacetamides is a common application of this reaction class, where various substituted anilines are reacted with a chloroacetyl chloride derivative. researchgate.net The reaction conditions can be optimized using different bases and solvents, such as triethylamine in dichloromethane (B109758) or 1,4-dioxane, to achieve high yields. tandfonline.commdpi.com

Table 1: Examples of Amidation Reactions with Chloroacetyl Chlorides

Amine ReactantBaseSolventProductYield (%)Reference
Various Anilines/AminesGlacial Acetic Acid / Sodium Acetate-2-chloro-N-substituted-acetamides62-74 nih.gov
Substituted AnilinesTriethylamine (TEA)Dichloromethane (DCM)N-substituted phenyl-2-chloroacetamidesN/A nih.gov
Isonicotinic acid hydrazide Schiff's basesTriethylamine (TEA)Dichloromethane (DCM)N-(4-aryl-2-oxoazetidinone)-isonicotinamide81.9 tandfonline.com
Aromatic Amines1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Tetrahydrofuran (B95107) (THF)N-aryl amides75-95 researchgate.net

The alpha-carbon of this compound is a stereocenter. Consequently, reactions involving this compound can have significant stereochemical implications. When a racemic mixture of the acetyl chloride is used, the resulting N-substituted acetamide product will also be racemic.

If an enantiomerically pure form of this compound were to be reacted with an achiral amine, the reaction would be expected to proceed with retention of configuration at the alpha-carbon, yielding an enantiomerically enriched acetamide. This is because the nucleophilic acyl substitution mechanism does not typically involve breaking any bonds at the alpha-carbon stereocenter. However, the presence of a base and the potential for enolization under certain reaction conditions could lead to racemization. Careful selection of a non-nucleophilic base and low reaction temperatures is crucial to minimize this risk and preserve the stereochemical integrity of the chiral center.

Esterification of alcohols with this compound provides the corresponding esters. Acyl chlorides are highly reactive towards alcohols, and these reactions can often proceed without a catalyst. iiste.org However, a base such as pyridine (B92270) or triethylamine is commonly added to scavenge the HCl produced during the reaction, preventing potential acid-catalyzed side reactions. researchgate.net

The reaction follows the nucleophilic acyl substitution pathway, where the alcohol's oxygen atom acts as the nucleophile. The general procedure involves adding the acetyl chloride to the alcohol in an inert solvent like dichloromethane, diethyl ether, or THF. researchgate.net

Table 2: General Conditions for Esterification using Acyl Chlorides

NucleophileCatalyst/BaseSolventGeneral Product
Primary/Secondary AlcoholsNone or Pyridine/TriethylamineDichloromethane, THF, Benzene (B151609)2-chloro-2-(4-chlorophenyl)acetate ester

In a reaction analogous to esterification, this compound can react with thiols (mercaptans) to form thioesters. The synthesis of thioesters is readily achieved by reacting an acid chloride with an alkali metal salt of a thiol. wikipedia.org Alternatively, the reaction can be performed with the thiol in the presence of a base to generate the more nucleophilic thiolate anion in situ. The sulfur atom of the thiol is a powerful nucleophile and readily attacks the electrophilic carbonyl carbon of the acetyl chloride. organic-chemistry.org The mechanism is a nucleophilic acyl substitution, resulting in the formation of a thioester and hydrogen chloride. smolecule.com

Amidation Reactions: Formation of Substituted Acetamides

Cycloaddition Chemistry: Focus on [2+2] Cycloadditions

Beyond simple substitution reactions, this compound is a valuable precursor for cycloaddition reactions, particularly in the synthesis of four-membered rings.

The Staudinger synthesis, discovered by Hermann Staudinger in 1907, is a classic and versatile method for constructing the β-lactam (azetidin-2-one) ring system. mdpi.comchemijournal.com This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. tandfonline.com

In this context, this compound serves as a ketene precursor. In the presence of a tertiary amine base, such as triethylamine, the acetyl chloride undergoes dehydrochlorination to form the highly reactive chloro-(4-chlorophenyl)ketene in situ. This ketene then immediately reacts with an imine present in the mixture. mdpi.com

The mechanism of the cycloaddition is generally considered to be a two-step process involving the nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene to form a zwitterionic intermediate. This intermediate then undergoes conrotatory ring closure to form the four-membered azetidinone ring.

A key aspect of the Staudinger synthesis is its stereoselectivity. The reaction of chloroacetyl chloride with Schiff's bases has been shown to produce cis-2-azetidinone stereoisomers as the major product. nih.gov Research has shown that 2-(4-chlorophenyl)acetyl chloride reacts with isatin-derived imines in the presence of triethylamine to yield 4-spiro-fused (2-oxoindolin-3-yl)-2-azetidinones. mdpi.com The diastereoselectivity of this reaction is sensitive to the reaction conditions. For instance, generating the acyl chloride in situ from 2-(4-chlorophenyl)acetic acid and carrying out the reaction at room temperature can reverse the diastereoselectivity compared to reactions run at higher temperatures. mdpi.com

Table 3: Staudinger Synthesis of a Spiro-Fused β-Lactam

Acyl Chloride PrecursorImine ReactantBaseSolventProductStereochemistryReference
2-(4-chlorophenyl)acetyl chlorideIsatin-derived imineTriethylamineDMF (reflux)4-Spiro-fused (2-oxoindolin-3-yl)-2-azetidinoneMainly trans isomer mdpi.com
2-(4-chlorophenyl)acetic acid + Oxalyl chlorideIsatin-derived imineTriethylamineN/A (room temp)4-Spiro-fused (2-oxoindolin-3-yl)-2-azetidinoneMainly cis isomer mdpi.com

Staudinger Synthesis of Azetidinones (β-Lactams) from Imines

Influence of Catalytic Systems and Reaction Conditions on Cycloaddition Outcomes

The choice of catalyst and reaction conditions significantly influences the outcome of cycloaddition reactions involving ketenes generated from alpha-chloro arylacetyl chlorides.

For instance, the use of the ionic liquid 1-n-butyl-3-methylimidazolium hydroxide [(Bmim)OH] as a base to promote the formation of phenyl ketene, coupled with microwave irradiation at 120 °C, resulted in the formation of the trans-isomer as the main or sole product. mdpi.com In another example, the Staudinger synthesis of 3-phenyl-, 3-vinyl-, and 3-propenyl-β-lactams in toluene (B28343) at 100 °C proceeded with complete trans-stereoselectivity. mdpi.com

The method of ketene generation also plays a role. While the dehydrohalogenation of acyl chlorides with tertiary amines is a common method, it can lead to the formation of ammonium (B1175870) salt byproducts. nih.gov Alternative methods for ketene generation include thermolysis, photolysis of dimers, and the Wolff rearrangement of α-diazoketones. nih.govwikipedia.org

Other Cycloaddition Modalities Involving Alpha-Chloro Arylacetyl Chlorides

While the [2+2] cycloaddition with imines to form β-lactams is the most prominent reaction, ketenes generated from alpha-chloro arylacetyl chlorides can participate in other cycloaddition reactions. Ketenes are known to react with a variety of electron-rich π systems to form four-membered rings. wikipedia.org These include enolic and enaminic alkenes, carbodiimides, and electron-rich alkynes, which lead to the formation of cyclobutanones. wikipedia.org

Furthermore, catalytic asymmetric [4+2] cycloadditions, also known as aza-Diels-Alder reactions, are a powerful tool for synthesizing N-containing six-membered heterocycles. rsc.org While the provided information does not specifically detail the use of 2-chloro-2-(4-chlorophenyl)acetyl chloride in these reactions, the generated ketene could potentially act as a dienophile in such transformations.

Electrophilic Aromatic Substitution Reactions

Lewis Acid-Catalyzed Acylation (e.g., Friedel-Crafts Type Reactions)

2-chloro-2-(4-chlorophenyl)acetyl chloride can act as an acylating agent in Friedel-Crafts type reactions, a class of electrophilic aromatic substitution (EAS) reactions. byjus.comwikipedia.org In these reactions, an acyl group is introduced onto an aromatic ring. studymind.co.uk The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). byjus.commasterorganicchemistry.com

The mechanism of Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion. The Lewis acid catalyst coordinates to the chlorine atom of the acetyl chloride, facilitating the cleavage of the C-Cl bond and generating the acylium ion, which is stabilized by resonance. youtube.com This acylium ion then acts as the electrophile and is attacked by the electron-rich aromatic ring. uci.edu The subsequent loss of a proton from the intermediate carbocation (an arenium ion or σ-complex) restores the aromaticity of the ring and yields the final acylated product, an aryl ketone. wikipedia.orglibretexts.org

A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the carbonyl group. wikipedia.org This deactivation prevents multiple acylations from occurring. organic-chemistry.org Consequently, a stoichiometric amount of the Lewis acid catalyst is often required because it forms a complex with the product ketone. wikipedia.orgorganic-chemistry.org This complex is then hydrolyzed during aqueous workup to liberate the final product. wikipedia.org

Advanced Synthetic Applications of 2 Chloro 2 4 Chlorophenyl Acetylchloride in Complex Molecule Construction

Synthesis of Diverse Heterocyclic Scaffolds

The reactivity of 2-chloro-2-(4-chlorophenyl)acetylchloride has been effectively harnessed for the synthesis of various nitrogen, sulfur, and oxygen-containing heterocycles. It acts as a crucial precursor, enabling the formation of foundational ring systems that can be further elaborated.

Azetidinones: The most prominent application of this compound in nitrogen heterocycle synthesis is in the construction of azetidin-2-ones, commonly known as β-lactams. This is typically achieved through the Staudinger [2+2] cycloaddition reaction. chemijournal.comnih.gov In this synthesis, the acetyl chloride is treated with a tertiary amine, such as triethylamine (B128534), to generate a highly reactive ketene (B1206846) intermediate in situ. This ketene is then immediately trapped by an imine to yield the four-membered β-lactam ring. mdpi.com

A notable example involves the reaction of 2-(4-chlorophenyl)acetyl chloride with isatin-derived imines to produce spiro-fused (2-oxoindolin-3-yl)-2-azetidinones, demonstrating the reagent's utility in creating complex, polycyclic systems. mdpi.com The stereochemical outcome of this reaction is highly dependent on the reaction conditions, a crucial aspect for applications in asymmetric synthesis. mdpi.comresearchgate.net

Quinazolinones: This reagent is also instrumental in synthesizing quinazolinone derivatives. The general strategy involves the acylation of an amine-containing precursor, which then undergoes cyclization. For instance, 3-amino-quinazolinones can be acylated with chloroacetyl chloride to form an N-acetylated intermediate. nih.govnih.gov This intermediate serves as a versatile scaffold for further modifications, often by displacing the chloride to introduce additional molecular diversity or to build fused ring systems. nih.gov Similarly, the reaction can begin with anthranilic acid, which reacts with an acid chloride to form a 2-substituted-3,1-benzoxazin-4-one, a direct precursor that yields quinazolinones upon reaction with nitrogen nucleophiles like hydrazine hydrate. nih.gov

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles and 1,2,4-oxadiazoles can also be facilitated by this compound. A common pathway involves converting the acid chloride into a corresponding acid hydrazide by reacting it with hydrazine hydrate. nih.gov This hydrazide can then be cyclized with various one-carbon sources to form the 1,3,4-oxadiazole ring. nih.gov Alternatively, for 1,2,4-oxadiazoles, the reagent can acylate an amidoxime, with the resulting O-acylamidoxime undergoing cyclization to furnish the desired heterocycle. nih.gov Research has demonstrated the synthesis of complex molecules such as 4-chloro-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, highlighting the utility of related building blocks in creating biologically relevant scaffolds. mdpi.com

Table 1: Synthesis of Nitrogen-Containing Heterocycles

Heterocycle General Method Role of this compound Key Intermediates
Azetidinone Staudinger [2+2] Cycloaddition In situ generation of a substituted ketene Ketenes, Imines
Quinazolinone Acylation followed by Cyclization Acylating agent for amino-precursors N-acylated quinazolinones, Benzoxazinones
Oxadiazole Acylation and Cyclization Precursor to acid hydrazides or acylating agent for amidoximes Acid hydrazides, O-acylamidoximes

The construction of thiazole rings, a core component of many pharmaceuticals, often relies on the Hantzsch thiazole synthesis. organic-chemistry.orgresearchgate.netrsc.org This method typically involves the condensation of an α-haloketone with a thioamide. nih.gov While this compound is not directly an α-haloketone, it is a direct precursor to such compounds. It can be used in a Friedel-Crafts acylation to generate a 2-chloro-2-(4-chlorophenyl)ethanone derivative, which is a suitable α-haloketone for the Hantzsch synthesis.

Furthermore, the reagent can be used to acylate aminothiazoles, adding the 2-chloro-2-(4-chlorophenyl)acetyl moiety to a pre-formed heterocyclic ring. This functionalization introduces a reactive handle (the α-chloro group) that can be used for subsequent modifications and the construction of more complex molecules. For example, 2-chloromethylbenzothiazole can be synthesized by condensing o-amino thiophenol with chloroacetyl chloride, which then allows for further S-alkylation reactions. researchgate.net

Benzoxazinones are valuable intermediates in organic synthesis, often serving as precursors for quinazolinones. nih.gov Their synthesis can be readily achieved through the cyclocondensation of anthranilic acid with an acyl chloride. In this reaction, this compound serves as the acylating agent. The reaction typically proceeds in the presence of a base like pyridine (B92270) or triethylamine, which neutralizes the HCl byproduct and facilitates the acylation of the amino group of anthranilic acid, followed by intramolecular cyclization to yield the 2-substituted-4H-3,1-benzoxazin-4-one. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. mdpi.com The dual reactivity of α-halo acyl chlorides makes them excellent candidates for MCRs. nih.govacs.org For instance, this compound can participate in domino reactions where both the acyl chloride and the α-chloro functionalities react sequentially.

One potential application is in Ugi or Passerini-type reactions, which are classic isocyanide-based MCRs. mdpi.com The acetyl chloride can serve as the acid component. The resulting product, still bearing the α-chloro group, can then undergo a subsequent intramolecular cyclization to rapidly generate complex heterocyclic systems. This approach allows for the one-pot synthesis of fused heterocycles, significantly streamlining the construction of complex molecular libraries.

Construction of Fused and Polycyclic Architectures

Beyond the synthesis of individual heterocyclic rings, this compound is a key reagent for building more elaborate fused and polycyclic structures. The heterocycles formed from this reagent often serve as foundational units that are further elaborated into larger systems.

A prime example is the synthesis of spiro-fused azetidinone-oxindoles from isatin-derived imines. mdpi.com In this case, the [2+2] cycloaddition occurs on a pre-existing polycyclic scaffold (isatin), directly generating a complex spirocyclic architecture. Similarly, quinazolinones synthesized using this reagent can be designed with additional functional groups that allow for subsequent annulation reactions, leading to triazolo-quinazolines and other fused systems. ekb.eg The Hantzsch synthesis of thiazoles can also be applied to precursors that already contain other rings, resulting in fused systems like imidazo[2,1-b]thiazoles. nih.gov

Role in Chiral Synthesis and Stereoselective Transformations

The synthesis of single enantiomers or diastereomers is critical in drug discovery. This compound plays a significant role in stereoselective transformations, particularly in the synthesis of chiral β-lactams. rsc.orgnih.govresearchgate.net Although the reagent itself is achiral, its reaction with chiral substrates or in the presence of chiral auxiliaries or catalysts can induce high levels of stereocontrol.

In the Staudinger synthesis of azetidinones, the stereochemical outcome (cis vs. trans) is influenced by the nature of the reactants and the reaction conditions. nih.govnih.gov Research has shown that the diastereoselectivity of the cycloaddition involving the ketene generated from 2-(4-chlorophenyl)acetic acid can be reversed by changing the reaction conditions. mdpi.comresearchgate.net For example, using the pre-formed 2-(4-chlorophenyl)acetyl chloride in refluxing DMF favored the formation of the trans-azetidinone. mdpi.com In contrast, generating the acyl chloride in situ from the corresponding carboxylic acid with oxalyl chloride at room temperature reversed the selectivity, favoring the cis isomer. mdpi.comresearchgate.net This tunability is a powerful tool for accessing specific stereoisomers of complex molecules. nih.govacs.org

Table 2: Diastereoselectivity in Azetidinone Synthesis

Acyl Chloride Source Base Solvent Temperature Major Diastereomer
2-(4-chlorophenyl)acetyl chloride Triethylamine DMF Reflux trans
2-(4-chlorophenyl)acetic acid + Oxalyl Chloride (in situ) Triethylamine - Room Temp. cis

This control over stereochemistry underscores the advanced utility of this compound and its parent acid in the precise construction of three-dimensional molecular architectures.

Emerging Research Directions and Future Perspectives

Sustainable Synthetic Approaches Utilizing 2-chloro-2-(4-chlorophenyl)acetylchloride

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes. ontosight.ai In the context of this compound, sustainable synthetic approaches can be considered from two perspectives: its formation and its utilization in subsequent reactions.

Current industrial chlorine chemistry is moving towards more sustainable practices, focusing on minimizing waste and utilizing byproducts. nih.gov The synthesis of acyl chlorides, for instance, can be achieved with almost no waste, with byproducts like hydrochloric acid having commercial value. nih.gov While specific green routes to this compound are not extensively documented, general sustainable chlorination strategies can be applied. For example, visible-light-mediated chlorination of toluene (B28343) derivatives using reagents like N,N-dichloroacetamide offers a metal-free and additive-free alternative to traditional methods that often require harsh conditions or toxic reagents. mdpi.com Such photochemically-driven methods could potentially be adapted for the α-chlorination of (4-chlorophenyl)acetyl chloride, a plausible precursor.

Another avenue for sustainable synthesis involves biocatalysis. Enzymes offer a highly selective and environmentally benign route to chiral molecules. illinois.edurjpbr.com While no specific biocatalytic synthesis of this compound has been reported, the asymmetric bioreduction of prochiral ketones to chiral alcohols is a well-established strategy. researchgate.net A similar enzymatic approach could be envisioned for the enantioselective chlorination of a suitable precursor, yielding an enantiomerically enriched form of the target compound under mild, aqueous conditions.

Catalytic Transformations Involving Alpha-Chloro Arylacetyl Chlorides

The presence of two reactive sites in alpha-chloro arylacetyl chlorides like this compound makes them interesting substrates for catalytic transformations. Transition metal catalysis, in particular, offers a powerful toolkit for activating and functionalizing such molecules in novel ways. nih.gov

Palladium, rhodium, and iridium complexes are known to catalyze a variety of transformations involving acid chlorides. nih.gov For instance, rhodium and iridium catalysts have been employed in the chloroacylation of terminal alkynes with aroyl chlorides to produce β-chloro-α,β-unsaturated ketones with high stereo- and regioselectivity. nih.gov While this specific reaction has not been demonstrated with this compound, it suggests the potential for catalytic addition reactions across unsaturated bonds, utilizing the acyl chloride functionality.

Furthermore, transition metal-catalyzed cross-coupling reactions could potentially be employed to functionalize the aryl ring of the molecule. Palladium-catalyzed reactions, such as Suzuki or Heck couplings, are fundamental in C-C bond formation and could be applied to derivatives of this compound where the aryl chloride is replaced with a more reactive handle, or under conditions that favor the activation of the aryl chloride bond. mdpi.com

Organocatalysis also presents a promising avenue for transformations involving alpha-chloro carbonyl compounds. Chiral organocatalysts have been successfully used for the enantioselective α-chlorination of aldehydes and ketones. organic-chemistry.orgmdpi.com This suggests the possibility of developing catalytic methods for the stereoselective introduction of the α-chloro substituent in precursors to this compound.

Catalyst TypePotential TransformationSubstrate ClassExpected Product Class
Rhodium/IridiumChloroacylationAlpha-chloro arylacetyl chlorides & AlkynesSubstituted β-chloro-α,β-unsaturated ketones
PalladiumCross-CouplingAryl-functionalized alpha-chloro arylacetyl chloridesBiaryl or vinyl-substituted derivatives
Chiral OrganocatalystAsymmetric α-chlorinationArylacetyl chloridesEnantiomerically enriched alpha-chloro arylacetyl chlorides

Exploration of Novel Reactivity Patterns and Derivatization

The dual reactivity of this compound allows for a wide range of derivatizations, leading to the synthesis of diverse molecular scaffolds. The acyl chloride moiety readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

Standard derivatizations include reactions with:

Amines: to form amides.

Alcohols: to yield esters.

Thiols: to produce thioesters.

These reactions are typically facile and can be used to introduce the 2-chloro-2-(4-chlorophenyl)acetyl moiety into larger molecules. Beyond these classical reactions, the exploration of novel reactivity patterns is an active area of research. For example, chloroacetyl chloride itself is a versatile reagent in the synthesis of various heterocyclic compounds, such as 2-imino-4-thiazolidinones and benzo[b] mdpi.comnih.govthiazin-3(4H)-one derivatives. researchgate.net By analogy, this compound could serve as a building block for more complex, substituted heterocyclic systems.

The α-chloro group also offers a handle for further functionalization. Nucleophilic substitution of the tertiary chloride is expected to be challenging due to steric hindrance, but under forcing conditions or with appropriate nucleophiles, it could lead to the introduction of other functional groups at the α-position.

The table below summarizes some potential derivatization pathways for this compound.

ReactantFunctional Group TargetedProduct Class
Primary/Secondary AminesAcetyl ChlorideAmides
Alcohols/PhenolsAcetyl ChlorideEsters
ThiolsAcetyl ChlorideThioesters
Di-functional NucleophilesAcetyl Chloride & α-ChloroHeterocyclic compounds
Strong Nucleophilesα-Chloroα-Substituted derivatives

Advanced Methodologies for Stereochemical Control in Reactions Involving the Compound

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of methodologies to control the stereochemical outcome of reactions involving this chiral center is a significant challenge and a key area for future research. Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is of paramount importance in the pharmaceutical and agrochemical industries. nih.gov

One powerful strategy for achieving stereochemical control is the use of chiral auxiliaries . sigmaaldrich.comwikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org For instance, an achiral precursor acid could be coupled to a chiral alcohol to form a chiral ester. Subsequent α-chlorination of this ester could proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. Finally, removal of the auxiliary would furnish the enantiomerically enriched α-chloro acid, which could then be converted to the target acetyl chloride.

Chiral Auxiliary TypeApplicationReaction
OxazolidinonesDiastereoselective alkylation/acylationAttachment to a precursor, followed by reaction at the α-position
CamphorsultamsDiastereoselective reactions of N-acylderivativesFormation of an N-acyl camphorsultam for subsequent stereoselective transformations
Chiral AlcoholsDiastereoselective ester enolate reactionsFormation of a chiral ester for stereocontrolled α-functionalization

Another advanced methodology is organocatalytic asymmetric synthesis . Chiral small organic molecules can catalyze reactions with high enantioselectivity. nih.gov For example, chiral squaramide catalysts have been shown to promote the enantioselective α-chlorination of silyl (B83357) ketene (B1206846) acetals with N-chlorosuccinimide to produce tertiary α-chloro esters with high enantiomeric excess. nih.gov This approach could be directly applicable to the synthesis of enantiomerically enriched this compound or its ester derivatives.

The development of such stereoselective methods would be a significant advancement, enabling the synthesis of single enantiomers of this compound and its derivatives for applications where specific stereochemistry is crucial, such as in the synthesis of biologically active molecules.

Q & A

Q. What are the most reliable synthetic routes for preparing 2-chloro-2-(4-chlorophenyl)acetylchloride, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via nucleophilic substitution or acylation reactions. A common method involves reacting 2-(4-chlorophenyl)acetic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Key optimization parameters include:

  • Temperature control : Maintaining 0–5°C during reagent addition to minimize side reactions (e.g., hydrolysis).
  • Solvent selection : Dichloromethane (DCM) or toluene are preferred for their low nucleophilicity and ability to stabilize intermediates .
  • Purity monitoring : Use thin-layer chromatography (TLC) or GC-MS to track reaction progress. Post-synthesis purification via recrystallization (e.g., using hexane/ethyl acetate) ensures ≥95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

Answer:

  • ¹H/¹³C NMR : The acetyl chloride group (-COCl) appears as a singlet at ~170–175 ppm in ¹³C NMR. Aromatic protons from the 4-chlorophenyl group show splitting patterns consistent with para-substitution (e.g., doublets at ~7.3–7.5 ppm in ¹H NMR) .
  • IR spectroscopy : Strong carbonyl (C=O) stretching at ~1800 cm⁻¹ and C-Cl stretches at ~750 cm⁻¹ confirm functional groups .
  • Mass spectrometry (MS) : Molecular ion peaks at m/z 233 (M⁺) and fragments at m/z 197 (loss of HCl) validate the structure .

Q. What are the stability considerations for storing and handling this compound?

Answer:

  • Moisture sensitivity : The compound hydrolyzes rapidly in aqueous environments. Store under inert gas (argon/nitrogen) in sealed, desiccated containers .
  • Thermal stability : Decomposes above 80°C; avoid prolonged exposure to heat. Use cold traps during vacuum distillation .
  • Safety protocols : Wear acid-resistant gloves and goggles. Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) elucidate reaction mechanisms involving this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for nucleophilic substitution pathways. For example, model the reaction with amines to predict regioselectivity in amide formation .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating acylation .
  • Hydrogen bonding analysis : Identify intramolecular interactions (e.g., C–H⋯O bonds) that influence crystal packing, as observed in X-ray diffraction studies of analogous acetamides .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

Answer:

  • Dose-response reassessment : Verify activity trends using multiple assays (e.g., enzymatic inhibition vs. cell viability). For example, discrepancies in antimicrobial studies may arise from cytotoxicity thresholds .
  • Metabolite profiling : Use LC-MS to identify degradation products in biological matrices. Hydrolysis to 2-(4-chlorophenyl)acetic acid can confound activity interpretations .
  • Structural analogs : Compare bioactivity of derivatives with modified acyl groups (e.g., methyl vs. ethyl esters) to isolate pharmacophore contributions .

Q. How can reaction intermediates of this compound be trapped and characterized in real time?

Answer:

  • In situ FTIR/Raman spectroscopy : Monitor carbonyl and C-Cl vibrational modes during reactions. For example, detect transient enol intermediates during base-mediated condensations .
  • Cryogenic trapping : Quench reactions at -78°C (dry ice/acetone) to isolate intermediates like mixed anhydrides for NMR analysis .
  • Flow chemistry : Use microreactors with integrated UV-Vis detectors to capture short-lived species (e.g., acylium ions) under controlled residence times .

Q. What are the challenges in scaling up enantioselective syntheses using this compound?

Answer:

  • Chiral auxiliary design : Optimize ligands (e.g., BINOL derivatives) for asymmetric catalysis. Racemization at the acyl chloride stage requires low-temperature (-20°C) handling .
  • Catalyst loading : Reduce expensive transition metals (e.g., Pd) by coupling with organocatalysts. For example, use proline derivatives to enhance enantiomeric excess (ee) .
  • Process analytical technology (PAT) : Implement inline NMR or polarimetry to monitor ee during continuous manufacturing .

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